N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide is a complex organic compound with the molecular formula C21H17ClN2O2 This compound is known for its unique structural properties, which include a naphthohydrazide core linked to a chlorobenzyl and methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide typically involves the condensation reaction between 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde and 1-naphthohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or dyes.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)octadecanohydrazide
- 4-((4-Chlorobenzyl)oxy)-3-nitrobenzylidene)benzohydrazide
- 4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthohydrazide core with chlorobenzyl and methoxybenzylidene groups makes it particularly interesting for research in various scientific fields.
Properties
CAS No. |
765274-35-9 |
---|---|
Molecular Formula |
C26H21ClN2O3 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H21ClN2O3/c1-31-25-15-19(11-14-24(25)32-17-18-9-12-21(27)13-10-18)16-28-29-26(30)23-8-4-6-20-5-2-3-7-22(20)23/h2-16H,17H2,1H3,(H,29,30)/b28-16+ |
InChI Key |
GDAFWANMXYPTQD-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.